molecular formula C7H8F5NO B3000684 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one CAS No. 2361634-97-9

5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one

Cat. No.: B3000684
CAS No.: 2361634-97-9
M. Wt: 217.139
InChI Key: VXSZJVWBUKZYDH-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is a chemical compound with the molecular formula C7H8F5NO. It is a piperidine derivative, characterized by the presence of a pentafluoroethyl group attached to the piperidin-2-one ring. This compound is known for its unique properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is employed in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one
  • 5-(Trifluoromethyl)piperidin-2-one
  • 5-(1,1,1,2,2,2-Hexafluoroethyl)piperidin-2-one

Uniqueness

5-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one stands out due to the presence of the pentafluoroethyl group, which imparts unique electronic and steric properties. These properties enhance its reactivity and make it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSZJVWBUKZYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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